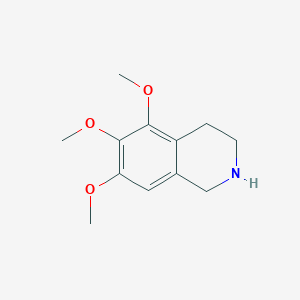

5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJWNMXNHQIAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC2=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296983 | |

| Record name | nortehuanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-06-8 | |

| Record name | 1,2,3,4-Tetrahydro-5,6,7-trimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nortehuanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Tetrahydroisoquinoline Alkaloids in Natural Products and Synthetic Chemistry

The tetrahydroisoquinoline (THIQ) motif is a fundamental scaffold found in one of the largest and most diverse families of natural alkaloids. acs.orgnih.gov These compounds are widely distributed in nature, particularly within plant families such as Cactaceae, Chenopodiaceae, and Fabaceae. nih.gov Natural THIQ alkaloids exhibit an extensive range of structural complexities, from simple substituted molecules like salsolidine (B1215851) to intricate polycyclic systems. nih.gov

This structural diversity is matched by a broad spectrum of biological activities, making them highly attractive targets for synthetic chemistry. rsc.org The therapeutic potential of THIQ-based compounds is vast, with natural and synthetic analogs demonstrating pharmacological activities including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov The intricate architectures and valuable biological profiles of these alkaloids have spurred considerable interest in the synthetic community, leading to the development of innovative and efficient total syntheses and the creation of novel analogs for medicinal applications. acs.orgresearchgate.net

Historical Development of Research on Substituted Tetrahydroisoquinolines

Research into substituted tetrahydroisoquinolines has a rich history, evolving from early isolation and structural elucidation efforts to sophisticated synthetic and pharmacological investigations. The foundational methods for constructing the THIQ core, such as the Pictet-Spengler condensation and the Bischler-Napieralski cyclization, have been central to the field for over a century. rsc.orgrsc.org These classic reactions, which typically involve the cyclization of a β-phenylethylamine, have enabled the synthesis of a multitude of THIQ derivatives.

Over the decades, research has transitioned from a primary focus on alkaloids isolated from natural sources to the rational design and synthesis of novel THIQ analogs with specific biological activities. rsc.org This shift has been driven by advances in synthetic methodology, including the development of enantioselective strategies to produce chiral THIQs with high stereochemical purity. rsc.org Modern research often involves creating libraries of substituted THIQs to probe structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets, from cancer to neurodegenerative disorders. rsc.orgrsc.org

Overview of 5,6,7 Trimethoxy 1,2,3,4 Tetrahydroisoquinoline: Structural Features and Research Relevance

5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline is a specific analog within the THIQ family, characterized by a tetrahydroisoquinoline nucleus with methoxy (B1213986) groups (–OCH₃) attached at the C5, C6, and C7 positions of the aromatic ring. This substitution pattern makes the aromatic ring particularly electron-rich, which can influence its interactions with biological macromolecules and its chemical properties.

While its close relative, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (also known as heliamine), is a well-documented alkaloid and a common building block in medicinal chemistry research, specific detailed studies on the 5,6,7-trimethoxy isomer are less prevalent in the literature. nih.govsigmaaldrich.comnih.govsigmaaldrich.com However, its availability as a research chemical indicates its role in early-stage discovery and as a potential scaffold for developing novel bioactive agents. sigmaaldrich.comsigmaaldrich.com The research relevance of this specific trimethoxy substitution pattern lies in the systematic exploration of how the placement and number of methoxy groups on the THIQ scaffold modulate pharmacological activity.

Table 1: Chemical Properties of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| InChI Key | NDMIESYJVMGQJU-UHFFFAOYSA-N |

| SMILES String | COC1=C(OC)C(OC)=CC2=C1CCNC2 |

| Form | Solid |

Note: Data presented for the free base form, derived from hydrochloride salt information. sigmaaldrich.com

Scope and Objectives of Academic Inquiry into the Compound

Classical Approaches to the Tetrahydroisoquinoline Scaffold Synthesis

Several classical named reactions provide robust and versatile pathways to the tetrahydroisoquinoline core. These methods, developed over a century ago, remain fundamental in organic synthesis.

Pictet-Spengler Cyclization and Its Regioselective Variants

The Pictet-Spengler reaction, first reported in 1911, is a condensation and subsequent ring-closing reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone. wikipedia.org The reaction is catalyzed by acid and proceeds through an electrophilic aromatic substitution of an intermediate iminium ion. ebrary.net The nucleophilicity of the aromatic ring is a key factor; electron-rich systems undergo cyclization under milder conditions. ebrary.net

The general mechanism involves the formation of an iminium ion from the β-arylethylamine and the carbonyl compound, which then undergoes an intramolecular electrophilic attack by the aromatic ring to form a spirocyclic intermediate. A subsequent rearrangement leads to the formation of the tetrahydroisoquinoline ring system. For phenethylamine (B48288) derivatives, the reaction conditions are generally harsher, often requiring strong acids and elevated temperatures. wikipedia.org

Regioselectivity in the Pictet-Spengler reaction is a crucial aspect, especially with substituted phenethylamines. The position of cyclization is directed by the electronic and steric properties of the substituents on the aromatic ring. Generally, cyclization occurs at the position para to the most activating group.

Bischler-Napieralski Reaction and Subsequent Reductive Cyclization

The Bischler-Napieralski reaction is another cornerstone in isoquinoline (B145761) synthesis, involving the cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org This reaction initially yields a 3,4-dihydroisoquinoline (B110456). organic-chemistry.org To obtain the fully saturated tetrahydroisoquinoline, a subsequent reduction of the C=N double bond is necessary.

The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. wikipedia.org The reaction is particularly effective for β-ethylamides derived from electron-rich aromatic systems. organic-chemistry.org The choice of the dehydrating agent and reaction conditions can be optimized to improve yields and minimize side reactions. wikipedia.org

The reduction of the intermediate 3,4-dihydroisoquinoline to a 1,2,3,4-tetrahydroisoquinoline (B50084) is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

Pomeranz-Fritsch Cyclization and Modifications for Tetrahydroisoquinoline Formation

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The initial step is the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the corresponding Schiff base (benzalaminoacetal). wikipedia.org Subsequent treatment with a strong acid promotes cyclization to form the isoquinoline ring.

To adapt this reaction for the synthesis of tetrahydroisoquinolines, a modification known as the Bobbitt modification is employed. thermofisher.com In this variation, the intermediate benzalaminoacetal is first hydrogenated to the corresponding N-benzylaminoacetal. This saturated intermediate is then subjected to acid-catalyzed cyclization to directly afford the 1,2,3,4-tetrahydroisoquinoline.

Targeted Synthesis of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

The synthesis of the specifically substituted 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline requires a strategic selection of starting materials that incorporate the desired trimethoxy substitution pattern on the aromatic ring.

Synthesis of Key Precursors and Building Blocks

The primary precursor for the synthesis of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline is 3,4,5-trimethoxyphenethylamine , also known as mescaline. The synthesis of this key amine can be achieved from 3,4,5-trimethoxybenzaldehyde (B134019). studfile.netmdma.ch

One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane (B149229) to form β-nitro-3,4,5-trimethoxystyrene. studfile.net Subsequent reduction of the nitrostyrene, for example with lithium aluminum hydride (LiAlH₄), yields the desired 3,4,5-trimethoxyphenethylamine. studfile.net

Another crucial building block, depending on the chosen synthetic route, is 3,4,5-trimethoxybenzaldehyde itself, which is commercially available or can be synthesized from 3,4,5-trimethoxybenzoyl chloride via a modified Rosenmund reduction. orgsyn.org

| Precursor | Starting Material(s) | Key Reaction(s) |

| 3,4,5-Trimethoxyphenethylamine | 3,4,5-Trimethoxybenzaldehyde, Nitromethane | Henry reaction, Reduction |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzoyl chloride | Rosenmund reduction |

Optimization of Ring-Closing Reactions for Compound Formation

With the key precursor, 3,4,5-trimethoxyphenethylamine, in hand, the classical cyclization reactions can be applied to construct the 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline ring system.

Pictet-Spengler Reaction: The condensation of 3,4,5-trimethoxyphenethylamine with an aldehyde, such as formaldehyde (B43269) or its synthetic equivalent, under acidic conditions would lead to the desired product. Given the electron-rich nature of the 3,4,5-trimethoxyphenyl ring, the cyclization is expected to proceed readily. Optimization would involve screening of acid catalysts (e.g., HCl, trifluoroacetic acid), solvents, and reaction temperatures to maximize the yield and minimize potential side products. wikipedia.orgnih.gov

Bischler-Napieralski Reaction: This two-step approach would begin with the acylation of 3,4,5-trimethoxyphenethylamine to form the corresponding N-acyl derivative (e.g., N-formyl or N-acetyl). The subsequent cyclodehydration using a reagent like POCl₃ would yield 5,6,7-trimethoxy-3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org The final step is the reduction of this intermediate to the target tetrahydroisoquinoline. Optimization of the cyclization step often involves adjusting the temperature and the amount of the dehydrating agent, as electron-rich systems can be prone to polymerization or other side reactions under harsh conditions. organic-chemistry.org Milder conditions and alternative activating agents have been developed to address these challenges. nih.gov

| Reaction Step | Reagents & Conditions | Expected Product |

| Acylation | 3,4,5-trimethoxyphenethylamine, Acylating agent (e.g., Acetic anhydride) | N-(3,4,5-trimethoxyphenethyl)acetamide |

| Cyclization | N-(3,4,5-trimethoxyphenethyl)acetamide, POCl₃ or P₂O₅ | 5,6,7-Trimethoxy-1-methyl-3,4-dihydroisoquinoline |

| Reduction | NaBH₄ or Catalytic Hydrogenation | 5,6,7-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Pomeranz-Fritsch-Bobbitt Reaction: This route would involve the initial condensation of 3,4,5-trimethoxybenzaldehyde with 2,2-diethoxyethylamine (B48651) to form the N-(3,4,5-trimethoxybenzylidene)aminoacetal. Catalytic hydrogenation of this imine would provide the N-(3,4,5-trimethoxybenzyl)aminoacetal. The final ring closure under acidic conditions would then yield 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline. Optimization would focus on the conditions for both the hydrogenation and the final acid-catalyzed cyclization to ensure high conversion and purity.

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: The substitution pattern on the resulting tetrahydroisoquinoline is dictated by the substitution pattern of the starting β-phenylethylamine. To achieve the 5,6,7-trimethoxy substitution, one must start with 3,4,5-trimethoxyphenethylamine. In the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization occurs at the position ortho to the ethylamine (B1201723) substituent. Given the symmetrical nature of the activation of the aromatic ring by the three methoxy groups in 3,4,5-trimethoxyphenethylamine, the cyclization generally proceeds to afford the desired 5,6,7-trimethoxy-substituted product without significant regiochemical complications. The electron-donating nature of the methoxy groups strongly activates the aromatic ring, facilitating the intramolecular electrophilic aromatic substitution. wikipedia.org

Stereoselectivity: The introduction of chirality, particularly at the C1 position, is a critical aspect of synthesizing biologically active analogues. Several strategies have been developed to control the stereochemical outcome of these reactions.

One common approach involves the use of chiral auxiliaries . For instance, Ellman's chiral auxiliary (tert-butylsulfinamide) has been successfully employed in the asymmetric synthesis of 1-benzyl-tetrahydroisoquinoline alkaloids. researchgate.net This methodology involves the condensation of the chiral auxiliary with an appropriate precursor to form a chiral sulfinylimine, which then directs the stereoselective addition of a nucleophile. Subsequent cyclization and removal of the auxiliary yield the enantiomerically enriched tetrahydroisoquinoline.

Another strategy is the diastereoselective synthesis where a chiral center is already present in the molecule, which then directs the formation of a new stereocenter. For example, in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related analogue, the stereoselectivity was directed by a chiral aminoacetal derived from (R)-phenylglycinol. nih.gov This chiral component guides the stereochemical outcome of the subsequent cyclization reaction.

Furthermore, catalytic asymmetric reduction of a 3,4-dihydroisoquinoline intermediate is a powerful method for establishing the stereocenter at C1. mdpi.com Chiral transition metal catalysts, often based on iridium or rhodium complexed with chiral ligands, are employed for the enantioselective hydrogenation of the C=N bond of the dihydroisoquinoline. rsc.orgrsc.org

Modern Synthetic Advancements and Sustainable Methodologies

Recent years have witnessed the application of modern synthetic techniques to improve the efficiency, selectivity, and sustainability of tetrahydroisoquinoline synthesis.

Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Transition Metal Catalysis: Beyond their role in asymmetric reduction, transition metals are instrumental in various C-C and C-N bond-forming reactions that can be applied to the synthesis and functionalization of tetrahydroisoquinolines. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto the tetrahydroisoquinoline scaffold.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, derived from BINOL, have been shown to catalyze the Pictet-Spengler reaction, affording tetrahydroisoquinolines with high enantioselectivity. nih.gov These catalysts act as chiral Brønsted acids, activating the iminium ion intermediate and providing a chiral environment for the cyclization step.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of tetrahydroisoquinoline intermediates has been successfully adapted to continuous flow systems. For example, the synthesis of chiral tetrahydroquinolines has been achieved using a continuous flow process that enables precise temperature control and rapid mixing, leading to improved yields and selectivities. nih.gov While specific applications to 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline are still emerging, the principles of flow chemistry are readily applicable to its synthesis.

Application of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. gcande.orgrsc.orgfirp-ula.org In the context of 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline synthesis, this translates to the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

Derivatization and Scaffold Functionalization of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

The 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities. Functionalization can be achieved at various positions, including the nitrogen atom and the aromatic ring.

N-Substitution Strategies and Nitrogen Atom Modifications

The secondary amine of the tetrahydroisoquinoline ring is a common site for modification.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or through reductive amination. A notable example is the Eschweiler-Clarke reaction, which is a method for the N-methylation of primary or secondary amines using formic acid and formaldehyde. mdpi.com This reaction is often used in the synthesis of alkaloids containing a tertiary amine.

N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides provides the corresponding amides. This modification can be used to introduce a variety of functional groups and to modulate the electronic and steric properties of the molecule. For instance, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with N-acyl modifications have been synthesized and evaluated for their biological activities. researchgate.netnih.gov

Aromatic Ring Functionalization and Side Chain Introduction

The functionalization of the 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is crucial for developing analogues with diverse properties. Methodologies primarily focus on introducing substituents to the aromatic ring and adding side chains, particularly at the C1 position.

A prevalent strategy for introducing side chains at the C1 position is through cross-dehydrogenative coupling (CDC). This method forms a C-C bond by utilizing the C-H bonds of both the tetrahydroisoquinoline (THIQ) and a pro-nucleophile. For instance, copper(I) bromide has been used as a catalyst to introduce functionalized indoles into the C1 position of N-arylated THIQs in the presence of tert-butylhydroperoxide (t-BHP) as an oxidant. beilstein-journals.org This direct C(sp3)–H functionalization avoids the need for pre-functionalized starting materials. nih.gov

Another powerful, metal-free approach involves the oxidation of N-acyl/sulfonyl THIQs with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This process generates a reactive and stable N-acyliminium ion intermediate, which can then be trapped by a wide array of electron-rich nucleophiles to introduce various side chains at the C1 position. nih.gov Similarly, diethyl azodicarboxylate (DEAD) can mediate the C1 arylation of THIQs using aryl Grignard reagents. organic-chemistry.org

The introduction of alkyl and aryl groups at the C1 position has also been achieved using organozinc reagents under aerobic conditions, catalyzed by copper(II) chloride. organic-chemistry.org This reaction proceeds through an iminium ion intermediate formed via a single-electron transfer (SET) process. organic-chemistry.org These oxidative functionalization methods provide direct access to C1-substituted analogues. However, it has been noted that THIQs with certain substitutions on the aromatic ring, such as 6-methoxy or 7-chloro groups, can be unreactive under some oxidative CDC conditions, possibly due to a lower stabilization of the key iminium ion or ammoniumyl (B1238589) radical cation intermediates. acs.org

The table below summarizes various methods for the introduction of side chains at the C1 position of the tetrahydroisoquinoline core.

| Method | Catalyst/Reagent | Nucleophile/Side Chain | Key Intermediate | Reference |

| Cross-Dehydrogenative Coupling (CDC) | Copper(I) bromide / t-BHP | Functionalized Indoles | Iminium Ion | beilstein-journals.org |

| Oxidative C-H Functionalization | DDQ (Metal-free) | Electron-rich Nucleophiles | N-Acyliminium Ion | nih.gov |

| Oxidative C1 Arylation | DEAD (Metal-free) | Aryl Grignard Reagents | Iminium Ion | organic-chemistry.org |

| Aerobic Coupling | Copper(II) chloride | Organozinc Reagents | Iminium Ion | organic-chemistry.org |

Stereocontrolled Derivatization and Chiral Auxiliary Applications

Achieving stereocontrol in the synthesis of 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. The primary focus is on controlling the chirality at the C1 position. Strategies to achieve this include asymmetric reduction of a prochiral precursor and the use of chiral auxiliaries. nih.govresearchgate.net

A common route to chiral 1-substituted THIQs involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs), which are typically prepared via the Bischler-Napieralski reaction. nih.govwikipedia.orgorganic-chemistry.org This reduction can be accomplished through several methods:

Asymmetric Hydrogenation: Chiral transition-metal catalysts are extensively used for the asymmetric hydrogenation of the C=N bond in DHIQs. For example, rhodium complexes with chiral ligands like (R,R)-TsDPEN have been successfully applied to the asymmetric hydrogenation of DHIQs, yielding chiral THIQs with excellent enantiomeric excess (ee). mdpi.com

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a chiral catalyst. Ruthenium-catalyzed asymmetric transfer hydrogenation has been employed after a Bischler-Napieralski cyclization to provide chiral THIQs in high yield and enantioselectivity. acs.org

Chiral Hydride Reducing Agents: The direct reduction of DHIQs using chiral hydride reagents can also induce stereoselectivity. nih.govresearchgate.net

The application of chiral auxiliaries is a robust strategy for directing stereoselective transformations. The auxiliary is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction and is then removed.

One notable example is the use of sulfinamides as chiral auxiliaries. Ellman's auxiliary, chiral tert-butylsulfinamide, has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net Another approach reported by Gremmen and co-workers utilizes the Andersen reagent, (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate. In this method, a phenylethylamine is first converted to an N-p-tolyl sulfinyl derivative. This intermediate then undergoes a Pictet-Spengler condensation with an aldehyde, where the chiral sulfinyl group directs the cyclization. The auxiliary is subsequently removed under acidic conditions to furnish the enantiopure 1-substituted THIQ. rsc.org

The following table details examples of stereocontrolled synthesis of 1-substituted tetrahydroisoquinolines.

| Strategy | Precursor | Catalyst/Auxiliary | Key Reaction | Outcome | Reference |

| Asymmetric Hydrogenation | DHIQ | Chiral Rh/(R,R)-TsDPEN complex | Hydrogenation | Chiral THIQ with high ee | mdpi.com |

| Asymmetric Transfer Hydrogenation | DHIQ | Ru-catalyst | Transfer Hydrogenation | Chiral THIQ (95% ee) | acs.org |

| Chiral Auxiliary | Phenylethylamine | (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate | Pictet-Spengler Condensation | Enantiopure 1-substituted THIQ | rsc.org |

| Chiral Auxiliary | Imine | tert-Butylsulfinamide | Grignard Addition / Haloamide Cyclization | Stereoselective 1-benzyl THIQ | researchgate.net |

These stereocontrolled methodologies are essential for the synthesis of specific enantiomers of 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline and its analogues, enabling the precise investigation of their structure-activity relationships.

Foundational Principles of Tetrahydroisoquinoline Structure-Activity Correlations

The biological activity of tetrahydroisoquinolines is intricately linked to their structural features. The core THIQ nucleus serves as a privileged scaffold in medicinal chemistry due to its rigid structure which allows for the precise orientation of substituents to interact with biological targets. The SAR of THIQs is generally governed by the nature, position, and stereochemistry of substituents on both the aromatic and the heterocyclic rings.

Key structural elements that influence the activity of THIQ derivatives include:

Substitution on the Aromatic Ring: The electronic properties and steric bulk of substituents on the benzene (B151609) ring significantly modulate receptor affinity and selectivity. Electron-donating groups, such as methoxy or hydroxyl groups, and electron-withdrawing groups can alter the electron density of the aromatic system, influencing interactions like pi-pi stacking and hydrogen bonding with target proteins.

Substitution at the C-1 Position: The introduction of substituents at the C-1 position can introduce a chiral center, leading to stereospecific interactions with biological targets. The size and nature of the C-1 substituent can also impact potency and selectivity.

Substitution on the Nitrogen Atom (N-2): The nitrogen atom of the THIQ ring is a key site for modification. The size and character of the substituent at N-2 can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for pharmacological activity.

Stereochemistry: The three-dimensional arrangement of atoms is a crucial determinant of biological activity. The chirality at C-1 and other potential stereocenters dictates the molecule's ability to fit into the specific binding pockets of receptors and enzymes.

Role of the Trimethoxy Substitution Pattern (C-5, C-6, C-7)

The presence of three methoxy groups at positions 5, 6, and 7 of the tetrahydroisoquinoline ring creates a unique electronic and steric environment that distinguishes it from other substitution patterns.

Methoxy groups are electron-donating through resonance and weakly electron-withdrawing through induction. The cumulative effect of three methoxy groups at positions 5, 6, and 7 significantly increases the electron density of the aromatic ring. This enhanced electron richness can strengthen cation-pi and pi-pi stacking interactions with aromatic residues in the binding sites of biological targets.

From a steric perspective, the methoxy groups add bulk to the aromatic ring. The presence of a methoxy group at the C-5 position, in particular, can impose conformational restrictions on the molecule and influence its preferred orientation when approaching a binding site. This steric hindrance can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing optimal binding.

A substantial body of research has focused on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, providing a valuable basis for comparison with the 5,6,7-trimethoxy analogue. The 6,7-dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds.

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated a broad range of pharmacological activities, including sigma-2 receptor modulation and the reversal of multidrug resistance in cancer cells. The activity of these compounds is often dependent on the nature of the substituent at the N-2 position. For instance, the presence of a phenethyl group at N-2 in 6,7-dimethoxy-tetrahydroisoquinoline derivatives has been shown to be crucial for their activity as P-glycoprotein modulators.

In-depth Analysis of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline Reveals Limited Publicly Available Research Data

Despite significant interest in the pharmacological potential of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of specific research focused exclusively on the compound 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline.

Investigations into the THIQ core structure have established it as a critical pharmacophore in numerous biologically active compounds. Research has often focused on how modifications to this scaffold influence interactions with various biological targets. However, the specific impact of the 5,6,7-trimethoxy substitution pattern on these interactions remains largely undocumented in the available literature.

The requested in-depth analysis of N-alkyl and N-acyl modifications, substitutions at the C-1 position, aromatic ring variations, and the effects of peripheral substituents on target selectivity for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline cannot be adequately fulfilled due to the absence of specific studies on this compound. The available body of research on related THIQ analogs, while extensive, cannot be directly and accurately extrapolated to this specific molecule without dedicated experimental validation.

Therefore, a detailed article that strictly adheres to the requested outline and focuses solely on 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline cannot be generated at this time. Further dedicated research and publication of findings on this specific compound are necessary to enable such a comprehensive analysis.

In Vitro Pharmacological Profiling and Target Identification

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a key pharmacophore that imparts significant affinity and selectivity for several biological targets, most notably the sigma-2 (σ₂) receptor and P-glycoprotein.

Derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated high-affinity binding to sigma receptors, particularly the σ₂ subtype, which is overexpressed in many tumor cells. researchgate.netnih.gov

Numerous studies have synthesized and evaluated series of these derivatives, consistently finding excellent binding affinities for the σ₂ receptor with low to negligible affinity for the σ₁ subtype, thus ensuring high selectivity. nih.gov For instance, certain N-substituted benzamide (B126) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been reported to exhibit Kᵢ values in the low nanomolar range (5-6 nM) for the σ₂ receptor. nih.gov

Further chemical explorations led to the development of a derivative, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, which displayed exceptional sub-nanomolar binding affinity for the σ₂ receptor and a high selectivity ratio over the σ₁ receptor. upenn.edu

Table 1: Sigma Receptor Binding Affinities of Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|

| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline upenn.edu | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |

| Desmethyl Analogue of Above upenn.edu | 108 ± 35 | 4.92 ± 0.59 | ~22 |

While the primary focus has been on sigma receptors, the broader tetrahydroisoquinoline class has been investigated for opioid receptor activity. However, specific data for 5,6,7-trimethoxy or 6,7-dimethoxy derivatives as potent opioid receptor ligands is less prominent in the literature compared to their well-established sigma receptor profile.

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a critical component in the design of P-glycoprotein (P-gp, or ABCB1) inhibitors. researchgate.net P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells.

One derivative, a σ₂ ligand known as A011 which possesses the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, was found to significantly decrease the ATPase activity of P-gp. researchgate.net This inhibition of enzyme function blocks the energy source for the pump, preventing the efflux of chemotherapeutic agents and restoring their intracellular efficacy. researchgate.net The investigation of this structural class has led to the development of potent MDR reversers. tandfonline.com

There is currently a lack of specific published data evaluating the inhibitory activity of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline or its close analogs against LRRK2 kinase.

The broader family of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has been assessed for affinity to the ion channel binding site of the N-Methyl-D-Aspartate (NMDA) receptor complex. One S-configured derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position demonstrated high affinity for the phencyclidine (PCP) binding site within the NMDA receptor's ion channel, with a Kᵢ-value of 0.0374 µM. nih.gov This indicates that the tetrahydroisoquinoline scaffold can be adapted to interact with ligand-gated ion channels, although specific studies on 5,6,7-trimethoxy derivatives are needed.

The interaction of tetrahydroisoquinoline derivatives with their molecular targets initiates downstream cellular events. For example, σ₂ receptor ligands containing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been shown to induce apoptosis in cancer cells. researchgate.net

In studies using breast cancer (MCF-7) and colon cancer (DLD-1) cell lines, related compounds were found to modulate the expression of key proteins in cell survival and apoptotic pathways. researchgate.net Specifically, they were observed to decrease the expression of anti-apoptotic proteins like BCL-2 and survivin, while increasing the expression of pro-apoptotic proteins such as BAX, BID, Cytochrome-C, and caspases-3, -7, and -8. researchgate.net Furthermore, these compounds were noted to inhibit the pro-survival NFκB pathway in MCF-7 cells. researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the precise interaction between a ligand and its receptor is crucial for elucidating its mechanism of action and for guiding further drug design.

The 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring is considered a critical feature for high-affinity interaction with the σ₂ receptor. researchgate.net Modifications to this part of the scaffold, such as contracting the piperidine (B6355638) ring or altering the methoxy groups, have been reported to result in a significant reduction or complete loss of activity for the σ₂ receptor. researchgate.net This highlights the importance of the specific electronic and steric properties conferred by the 6,7-dimethoxy arrangement for optimal receptor engagement.

Allosteric Modulation and Conformational Changes

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand. nih.govmdpi.com This mechanism offers a sophisticated means of fine-tuning physiological responses. The tetrahydroisoquinoline scaffold has been identified as capable of exerting such effects. For instance, the THIQ derivative SB269,652 has been shown to act as an atypical, allosteric antagonist at dopamine (B1211576) D2 and D3 receptors. nih.gov It induces a conformational change that submaximally inhibits the binding of radioligands and the receptor's response to dopamine, a characteristic feature of negative allosteric modulators. nih.gov

While this demonstrates the potential of the THIQ core structure to engage in allosteric modulation, specific investigations into whether 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline or its close analogs can induce conformational changes in specific protein targets are not extensively documented in current literature. The exploration of such mechanisms for this particular trimethoxy-substituted compound remains a promising area for future research, particularly in the context of G-protein-coupled receptors like those in the dopaminergic or serotonergic systems. mdpi.comfrontiersin.org

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease, making them attractive therapeutic targets. nih.govajwilsonresearch.com The development of small molecules that can either inhibit or stabilize these interactions is a significant goal in drug discovery. ajwilsonresearch.com These modulators can act directly at the interface (orthosteric) or at a distant site to cause a conformational change (allosteric). nih.gov

Currently, there is a lack of specific research demonstrating the ability of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline to directly modulate protein-protein interactions. The THIQ scaffold is a versatile structure found in many biologically active compounds, but its role as a PPI modulator is an emerging field. nuph.edu.uarsc.org Future investigations could explore the potential of this compound to interfere with key PPIs involved in cancer progression, such as those involving p53, BCL-2 family proteins, or signaling kinases, which are common targets for PPI modulators. ajwilsonresearch.com

In Vitro and In Vivo Preclinical Studies on Biological Systems

Cellular Viability and Antiproliferative Activity against Cancer Cell Lines

The tetrahydroisoquinoline nucleus is a core component of numerous compounds exhibiting significant antiproliferative activity against a range of cancer cell lines. nuph.edu.ua While data specifically for 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline is scarce, studies on closely related 6,7-dimethoxy-THIQ derivatives demonstrate moderate to potent anticancer effects. These compounds have shown activity against human liver (Huh-7), esophagus (KYSE-140), breast (MCF-7, MDA-MB-231), and colon cancer cell lines. researchgate.netnih.gov

Derivatives featuring a 3,4,5-trimethoxyphenyl group, which shares the trimethoxy substitution pattern, have demonstrated potent activity in the National Cancer Institute's 60-cell line (NCI-60) screen, showing particular efficacy against prostate, melanoma, colon, leukemia, and non-small cell lung cancers. researchgate.net This suggests that the presence of multiple methoxy groups on the aromatic rings of the THIQ scaffold can be a key determinant of cytotoxic potency. The mechanism often involves disruption of microtubule dynamics, a target shared by many successful chemotherapeutic agents. researchgate.net

Table 1: Antiproliferative Activity of Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MCF-7 (Breast) | IC50 | 0.39 |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MDA-MB-231 (Breast) | IC50 | 0.77 |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | HL-60 (Leukemia) | IC50 | 0.37 |

| 6,7-dimethoxy-THIQ Derivative 3b | Huh-7 (Liver) | IC50 | 18.6 |

| 6,7-dimethoxy-THIQ Derivative 4b | Huh-7 (Liver) | IC50 | 15.3 |

| 6,7-dimethoxy-THIQ Derivative 3e | KYSE-140 (Esophagus) | IC50 | 25.1 |

Data sourced from studies on various complex THIQ derivatives to illustrate the scaffold's potential. researchgate.netnih.gov

Reversal of Multidrug Resistance Mechanisms in Cell Models

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs. The tetrahydroisoquinoline scaffold, particularly with 6,7-dimethoxy substitutions, is a well-established structural motif in potent P-gp inhibitors. nih.govnih.govnih.gov

These THIQ derivatives act as MDR reversal agents by directly inhibiting the function of P-gp. nih.govcore.ac.uk This inhibition blocks the efflux of P-gp substrates, such as the fluorescent dye rhodamine 123 and chemotherapeutic agents like doxorubicin. nih.gov In vitro studies consistently show that co-administration of these THIQ compounds with a conventional anticancer drug can restore the drug's cytotoxicity in resistant cell lines, such as K562/A02 (leukemia) and MCF-7/ADM (breast cancer). nih.gov For example, certain 1,2-disubstituted 6,7-dimethoxy-THIQ derivatives have demonstrated MDR reversal activity significantly more potent than the reference compound verapamil. nih.gov This chemosensitizing effect makes these compounds promising candidates for adjunctive cancer therapy. nih.gov

Table 2: Efficacy of a Tetrahydroisoquinoline Derivative (B3) in Reversing Doxorubicin Resistance

| Cell Line | Treatment | IC50 of Doxorubicin (µg/mL) | Fold Reversal |

|---|---|---|---|

| K562/A02 (Resistant Leukemia) | Doxorubicin alone | 19.86 | - |

| K562/A02 (Resistant Leukemia) | Doxorubicin + 1 µM B3 | 3.52 | 5.6 |

| K562/A02 (Resistant Leukemia) | Doxorubicin + 5 µM B3 | 0.61 | 32.6 |

Data adapted from a study on a substituted THIQ compound designated as B3. nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond direct cytotoxicity, many anticancer agents function by inducing programmed cell death (apoptosis) and disrupting the cell cycle. Tetrahydroisoquinoline derivatives have been shown to engage these mechanisms. Studies on novel tetrahydro- nih.govnih.govunito.ittriazolo[3,4-a]isoquinoline chalcones revealed that compounds containing a trimethoxy phenyl moiety were effective at inducing apoptosis and causing cell cycle arrest. researchgate.netnih.gov

The pro-apoptotic effects are often mediated through the mitochondrial pathway. This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to the activation of executioner caspases like caspase-3 and caspase-7. nih.gov Furthermore, these compounds can modulate key regulatory proteins, leading to an upregulation of the tumor suppressor p53. researchgate.net Flow cytometry analysis has demonstrated that certain THIQ derivatives can cause cell cycle arrest, for example at the G1 phase, thereby preventing the transition to the S phase and inhibiting cell proliferation. researchgate.net Some derivatives have also been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

In Vivo Rodent Models for Mechanistic Neuropharmacological Studies

Tetrahydroisoquinolines are not only synthetic compounds but are also found endogenously in the mammalian brain, where they are known to interact with dopaminergic systems. nih.gov This has led to numerous in vivo studies in rodent models to elucidate their neuropharmacological effects. Research has shown that various THIQ derivatives can modulate the spontaneous firing of dopaminergic neurons in the substantia nigra of rats. nih.gov

The effects can be complex, with some derivatives showing neuroprotective properties while others exhibit neurotoxic potential. For instance, pretreatment with 1-methyl-THIQ was found to inhibit the neurotoxic effects of MPTP, a compound known to induce parkinsonism, suggesting a potential role in preventing free radical damage. nih.gov Conversely, other dopamine-derived THIQs, such as N-methyl-(R)-salsolinol, have been shown to be selectively cytotoxic to dopamine neurons in the substantia nigra, inducing parkinsonism-like symptoms in rats when administered directly into the striatum. nih.gov Other studies have demonstrated that certain THIQs can act as dopamine antagonists in vivo, blocking dopamine-mediated inhibition of prolactin secretion in rats. nih.gov These findings highlight the significant and varied impact of the THIQ scaffold on central nervous system dopamine pathways.

Structure-Based Approaches for Molecular Design and Rational Optimization

Ligand-Protein Docking and Scoring Function Evaluation

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. This technique is crucial for understanding the binding pattern of emerging selective ligands, such as derivatives of the tetrahydroisoquinoline scaffold. The process involves placing the ligand (in this case, 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline) into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function.

In typical studies involving tetrahydroisoquinoline derivatives, a three-dimensional structure of the target protein is required. If an experimental structure is unavailable, a homology model can be developed. For instance, in studies of the sigma-2 receptor, a promising target in cancer therapy, homology models have been generated to facilitate docking studies with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov The docking process then predicts the binding affinity (often expressed as a docking score) and identifies key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The evaluation of these interactions is critical. For example, docking analyses can reveal which amino acid residues within the binding pocket are crucial for anchoring the ligand. The trimethoxy substitution pattern on the isoquinoline ring would be expected to significantly influence these interactions, potentially forming specific hydrogen bonds or van der Waals contacts that contribute to binding affinity and selectivity. The results from docking simulations are often presented in tables that summarize the predicted binding energies and the key interacting residues.

Table 1: Illustrative Ligand-Protein Docking Results for a Tetrahydroisoquinoline Analog

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

|---|---|---|---|---|

| Sigma-2 Receptor | Analog A | -8.5 | ASP56, TYR103 | LEU95, TRP107, PHE152 |

| CD44HAbd | Analog B | -7.9 | ARG45, TYR83 | TYR46, ILE58 |

| Target Protein C | Analog C | -9.2 | SER210, GLN345 | VAL208, ILE348, MET351 |

Note: This table is illustrative and based on typical data from studies on tetrahydroisoquinoline derivatives, not specifically 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline.

Molecular Dynamics Simulations to Elucidate Binding Modes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. MD simulations are used to study the stability of the docked poses and to refine the understanding of binding modes. nih.govmdpi.com

Following the initial docking of a ligand like 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline, the resulting complex is subjected to simulation in a biologically relevant environment (e.g., explicit water and ions) for a specified period, often on the nanosecond scale. nih.gov During the simulation, researchers analyze various parameters to assess the stability of the complex. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored. A stable RMSD over time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in the docking stage is tracked throughout the simulation, providing insight into their strength and importance for binding.

MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate picture of the interaction. For example, simulations of tetrahydroisoquinoline-based compounds targeting the CD44 hyaluronic acid binding domain (CD44HAbd) have been used to confirm stable binding and identify key residues that mediate the interaction. mdpi.comrug.nl

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules with the potential for similar biological activity. mdpi.com

A pharmacophore model for a tetrahydroisoquinoline-based ligand would typically be generated by analyzing the common structural features of several known active compounds or from a ligand-protein crystal structure. mdpi.comresearchgate.net The key features might include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline, the methoxy groups could serve as hydrogen bond acceptors, while the aromatic ring provides a key hydrophobic or aromatic feature.

Once a pharmacophore model is developed, it can be used for virtual screening. For instance, a study aimed at finding new CD44 antagonists used a pharmacophore model based on the binding mode of co-crystallized tetrahydroisoquinoline-containing molecules. mdpi.comrug.nl This model, which included aromatic, hydrogen bond donor, and positively charged features, was used to filter a large library of compounds. The resulting hits were then subjected to further analysis, such as molecular docking and MD simulations, to prioritize candidates for synthesis and biological testing. mdpi.com This approach streamlines the drug discovery process by focusing resources on compounds with the highest likelihood of success.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Metabolism and Pharmacokinetics in Preclinical Contexts

Biotransformation Pathways and Metabolite Identification

There is currently no published research identifying the specific Phase I metabolites of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline. It is plausible that this compound could undergo O-demethylation at one or more of its three methoxy (B1213986) groups or hydroxylation on the aromatic ring or aliphatic portions of the molecule, as these are common metabolic pathways for similar structures. However, without experimental data, the primary sites of metabolism and the resulting metabolites remain unknown.

No studies have been identified that detail the Phase II conjugation of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline or its potential Phase I metabolites. Typically, hydroxylated or demethylated metabolites are susceptible to conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. The extent to which 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes these reactions has not been experimentally determined.

Role of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes

The specific cytochrome P450 (CYP) isozymes or other drug-metabolizing enzymes responsible for the metabolism of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline have not been investigated. In silico predictions or in vitro studies with recombinant human CYP enzymes would be necessary to identify the key enzymes involved in its biotransformation.

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Assays)

There are no available reports on the in vitro metabolic stability of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline. Such studies, typically conducted using liver microsomes or hepatocytes, would provide crucial data on its intrinsic clearance and metabolic half-life. The following table, intended to present such data, remains empty.

| In Vitro System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | - | Data Not Available | Data Not Available |

| Hepatocytes | - | Data Not Available | Data Not Available |

Preclinical Absorption, Distribution, and Excretion (ADE) Studies

Preclinical studies detailing the absorption, distribution, and excretion of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline in animal models have not been published. Consequently, its oral bioavailability, tissue distribution, and routes of elimination are unknown.

There is no specific information on the membrane permeability of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline or its potential interaction with efflux transporters like P-glycoprotein (P-gp). The table below, designed to show data on its permeability and P-gp interaction, is therefore unpopulated.

| Assay | Conditions | Result |

| Caco-2 Permeability | - | Data Not Available |

| P-glycoprotein Substrate Assay | - | Data Not Available |

Plasma Protein Binding Characteristics

There is no available data from preclinical studies detailing the extent to which 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline binds to plasma proteins, such as albumin. The degree of plasma protein binding is a critical factor that influences the amount of a compound that is free to exert its pharmacological effects and to be cleared from the body.

Tissue Distribution Profiles in Animal Models

Specific studies investigating the distribution of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline into various tissues and organs in animal models have not been reported. Tissue distribution studies are essential to understand where a compound accumulates in the body, which can provide insights into its potential sites of action and toxicity. While general studies on other tetrahydroisoquinoline derivatives suggest potential accumulation in catecholaminergic neurons, this cannot be specifically attributed to the 5,6,7-trimethoxy variant without direct experimental evidence.

Major Excretion Routes and Biliary Recirculation

The pathways by which 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential metabolites are eliminated from the body have not been elucidated in preclinical models. Information on whether the primary route of excretion is through the urine (renal) or feces (biliary), and whether the compound undergoes enterohepatic recirculation, is currently unavailable.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and quantification of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline from various matrices, including synthetic reaction mixtures and biological samples. The choice of technique is dictated by the compound's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted tetrahydroisoquinolines. sielc.compensoft.net For 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline, a reverse-phase HPLC method is typically employed. sielc.com This approach utilizes a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or triethylamine (B128534) to ensure good peak shape and resolution. sielc.com

A variety of detection methods can be coupled with HPLC to suit different analytical needs:

UV-Vis Detection: This is a common and robust detection method. The aromatic ring of the tetrahydroisoquinoline core allows for detection by UV absorbance, typically in the range of 200-300 nm.

Fluorescence Detection: To enhance sensitivity and selectivity, derivatization with a fluorescent labeling reagent can be performed. nih.gov Reagents such as 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride react with the secondary amine of the tetrahydroisoquinoline to produce highly fluorescent derivatives, enabling detection at femtomole levels. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information. nih.gov MS detection allows for the determination of the molecular weight of the compound and its fragments, confirming the identity of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline and enabling the analysis of complex mixtures. nih.gov

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water containing 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~280 nm, Fluorescence (with derivatization), or Mass Spectrometry (ESI+) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. scirp.org Due to the relatively high boiling point and polarity of tetrahydroisoquinolines, pre-column derivatization is generally required to increase their volatility and improve chromatographic performance. scirp.orgscirp.org

A common derivatization strategy involves reacting the secondary amine of the tetrahydroisoquinoline with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate. scirp.orgscirp.orgresearchgate.net This reaction forms diastereomeric carbamates that can be readily separated on a standard achiral non-polar GC column (e.g., a VF-1ms capillary column). scirp.org This approach is robust and allows for the analysis of various substituted tetrahydroisoquinolines. scirp.orgscirp.org The use of a mass spectrometer as a detector (GC-MS) is standard, providing definitive identification of the derivatized compound based on its mass spectrum and fragmentation pattern. scirp.orgnih.gov

| Parameter | Typical Conditions |

| Derivatization Reagent | (–)-(1R)-menthyl chloroformate |

| Column | Non-polar capillary column (e.g., 60 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium |

| Injection | Split/Splitless Inlet |

| Temperature Program | Ramped oven temperature (e.g., 150°C to 300°C) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, often offering faster and more efficient separations than HPLC. u-szeged.huafmps.bemdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. researchgate.net

For the chiral separation of tetrahydroisoquinoline analogues, SFC is particularly advantageous. u-szeged.hu The technique relies on chiral stationary phases (CSPs) to achieve enantiomeric resolution. chromatographyonline.com Polysaccharide-based CSPs are among the most widely used and effective for this class of compounds. chromatographyonline.com The optimization of SFC methods involves adjusting parameters such as the organic modifier, additives (e.g., amines for basic compounds), backpressure, and temperature to achieve the best separation. afmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid analyses. afmps.be

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric purity or enantiomeric excess (ee) is crucial in the research of chiral molecules like substituted tetrahydroisoquinolines. nih.gov Chiral chromatography is the definitive method for this purpose, employing either HPLC or SFC with a chiral stationary phase (CSP). pensoft.net

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs: Columns such as Chiralcel OD and Chiralpak AD, which are based on cellulose (B213188) and amylose (B160209) derivatives, are highly effective for the enantioseparation of a wide range of compounds, including tetrahydroisoquinolines. nih.gov

Cyclodextrin-based CSPs: These have also been utilized for the chiral resolution of tetrahydroisoquinoline alkaloids. nih.gov

The choice of mobile phase is critical for achieving separation. In HPLC, normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used. In SFC, a mobile phase of supercritical CO2 with an alcohol modifier is common. The resulting chromatogram shows two distinct peaks for the R- and S-enantiomers, and the enantiomeric excess can be calculated from the relative peak areas.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. acgpubs.orgias.ac.in A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon skeleton and the relative positions of protons. youtube.comsdsu.edu

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline, distinct signals are expected for the aromatic proton, the protons of the three methoxy (B1213986) groups, and the four methylene (B1212753) groups of the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals will be observed for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the tetrahydroisoquinoline core.

2D NMR Techniques:

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, several 2D NMR experiments are employed: sdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It would show correlations between the protons at C-1 and the NH proton, as well as between the protons at C-3 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton(s). sdsu.edunih.gov

Predicted NMR Data for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (in CDCl₃):

Note: The following data is predictive and based on the analysis of structurally similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971). Actual experimental values may vary. researchgate.net

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-8 | ~6.5 | s |

| CH₂-1 | ~4.0 | s |

| OCH₃-5,6,7 | ~3.8 | s (3 overlapping singlets) |

| CH₂-3 | ~3.1 | t |

| CH₂-4 | ~2.7 | t |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-6 | ~152 |

| C-5, C-7 | ~147 |

| C-4a, C-8a | ~125 |

| C-8 | ~109 |

| OCH₃-5,6,7 | ~56 |

| C-1 | ~47 |

| C-3 | ~42 |

Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition with a high degree of confidence. For a molecule with the chemical formula C₁₂H₁₇NO₃, the expected exact mass is 223.12084 Da.

Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 224.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which provides valuable structural information. The fragmentation of tetrahydroisoquinolines is characterized by specific cleavage patterns. The most common fragmentation involves the cleavage of the C1-Cα bond (alpha-cleavage) adjacent to the nitrogen atom, leading to the loss of a hydrogen radical (H•) from the C1 position. This results in the formation of a stable dihydroisoquinolinium ion, which is often the base peak in the spectrum. Another characteristic fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring.

Table 1: Predicted Mass Spectrometry Fragmentation of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

| Predicted m/z | Ion Formula (from HRMS) | Proposed Fragment Structure/Origin |

| 224 | [C₁₂H₁₈NO₃]⁺ | Protonated molecule [M+H]⁺ |

| 223 | [C₁₂H₁₇NO₃]⁺ | Molecular ion [M]⁺ |

| 222 | [C₁₂H₁₆NO₃]⁺ | Loss of H• from C1 (alpha-cleavage); formation of a stable iminium ion. |

| 208 | [C₁₁H₁₄NO₃]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group. |

| 194 | [C₁₀H₁₂NO₃]⁺ | Loss of an ethyl radical (•C₂H₅) via cleavage of the heterocyclic ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, methoxy groups, and aliphatic carbons. Analysis of a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, shows key absorption bands that can be extrapolated to the target molecule. researchgate.net

The presence of a sharp, medium-intensity band in the region of 3350-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups are observed just below 3000 cm⁻¹. The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the ring, which give rise to absorptions around 1610 and 1500 cm⁻¹. The most intense bands in the spectrum are often associated with the C-O stretching of the aryl ether methoxy groups.

Table 2: Characteristic Infrared Absorption Bands for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) |

| 1050 - 1020 | C-O Stretch (Symmetric) | Aryl Ether (Methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The UV-Vis spectrum of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline is dominated by the absorptions of the substituted benzene (B151609) ring. libretexts.orgquimicaorganica.org

The benzene ring itself has characteristic π → π* transitions. The substitution of the ring with three electron-donating methoxy groups (auxochromes) causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. spcmc.ac.inup.ac.za The lone pair electrons on the oxygen atoms of the methoxy groups and the nitrogen of the heterocyclic ring extend the conjugation of the aromatic system, lowering the energy required for the electronic transition. The spectrum is expected to show a strong primary absorption band and a weaker, fine-structured secondary band at a longer wavelength.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline in a Non-polar Solvent

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~230 | π → π | Substituted Benzene Ring |

| ~285 | π → π | Substituted Benzene Ring |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.comnih.gov While 5,6,7-trimethoxy-1,2,3,4-tetrahydroisoquinoline itself is an achiral molecule, many of its biologically significant derivatives, especially those substituted at the C1 position, are chiral and exist as enantiomers. For these chiral derivatives, CD spectroscopy is crucial for assigning the absolute stereochemistry (R or S configuration). mdpi.com

The method involves comparing the experimentally measured CD spectrum of an enantiomerically pure sample with a theoretically calculated spectrum. nih.gov The theoretical spectrum is computed using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), for a specific, known configuration (e.g., the R-enantiomer). A match between the sign and shape of the experimental Cotton effects and the calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center. rsc.org This approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained.

Advanced Bioanalytical Quantification in Preclinical Matrices

To understand the pharmacokinetic profile of 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline, sensitive and specific methods are required for its quantification in complex biological matrices such as plasma, blood, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and specificity. nih.govacs.org A robust LC-MS/MS method for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline would involve sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net

Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove macromolecules from the matrix. thermofisher.com An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d₃-5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline), is added at the beginning of the process to correct for matrix effects and variability in extraction recovery.

Chromatographic separation is usually achieved on a reversed-phase column (e.g., C18) with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). This ensures that only the compound of interest is detected and quantified, even in a complex biological sample.

Table 4: Representative Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Typical Condition |

| Sample Preparation | Protein precipitation with acetonitrile containing a deuterated internal standard. |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 224 → 208 ([M+H]⁺ → [M+H-CH₄]⁺) |

| MRM Transition (Internal Std) | m/z 227 → 211 ([M+D₃+H]⁺ → [M+D₃+H-CH₄]⁺) |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the purity of a substance or its concentration in a solution with high accuracy, without the need for an identical reference standard of the analyte. acs.orgacanthusresearch.comsigmaaldrich.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.orgbwise.kr